
D-Galactose-18O6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-18O6 is a derivative of D-galactose, a naturally occurring aldohexose sugar. D-galactose is a reducing sugar that is found in various foods such as milk, butter, cheese, yogurt, honey, beets, plums, cherries, figs, and celery . It is an important carbohydrate monomer that plays a significant role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-18O6 involves the incorporation of oxygen-18 isotopes into the D-galactose molecule. This can be achieved through isotopic labeling techniques, where D-galactose is subjected to reactions with oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of D-galactose typically involves the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis is carried out using enzymes such as lactase, which breaks down lactose into its constituent monosaccharides, glucose, and galactose . The galactose can then be isolated and purified for further use.
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose-18O6 undergoes various chemical reactions, including:
Oxidation: D-galactose can be oxidized to form galactonic acid or galactaric acid.
Reduction: Reduction of D-galactose leads to the formation of galactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation of the hydroxyl groups.
Major Products
Oxidation: Galactonic acid, galactaric acid.
Reduction: Galactitol.
Substitution: Acetylated or benzoylated derivatives of D-galactose.
Applications De Recherche Scientifique
D-Galactose-18O6 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various galactose derivatives and as a model compound for studying carbohydrate chemistry.
Biology: Employed in studies of carbohydrate metabolism and as a substrate for enzymes involved in galactose metabolism.
Mécanisme D'action
The mechanism of action of D-Galactose-18O6 involves its interaction with specific cell receptors and enzymes. In the context of drug delivery, D-galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to drugs or drug-loaded nanoparticles enhances cellular uptake and improves drug delivery to target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: An aldohexose sugar that is structurally similar to D-galactose but differs in the configuration of the hydroxyl group at the fourth carbon atom.
D-Fructose: A ketohexose sugar that is structurally different from D-galactose but shares similar metabolic pathways.
D-Mannose: Another aldohexose sugar that is an epimer of glucose and galactose at the second carbon atom.
Uniqueness
D-Galactose-18O6 is unique due to the incorporation of oxygen-18 isotopes, which makes it valuable for isotopic labeling studies and tracing metabolic pathways. Its selective interaction with galactose receptors also distinguishes it from other similar compounds, making it particularly useful in targeted drug delivery and diagnostic applications .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clé InChI |
GZCGUPFRVQAUEE-UDXAKJKDSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


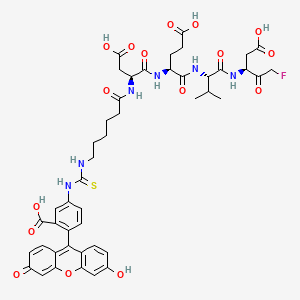


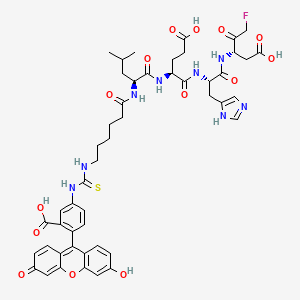
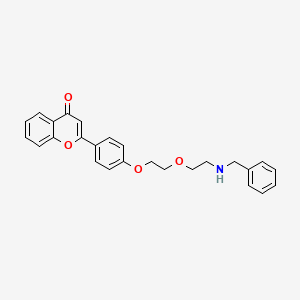
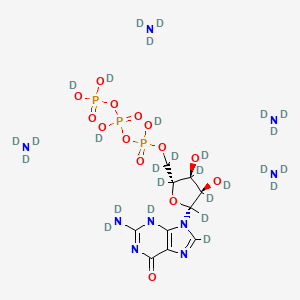
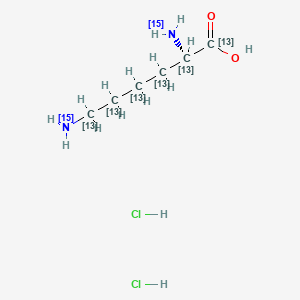
![[Tyr8] Bradykinin](/img/structure/B12399312.png)



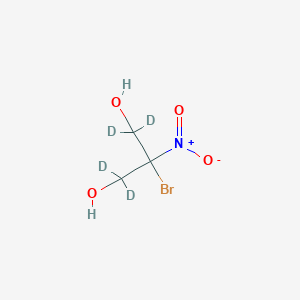

![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
